molecular formula C5H8O4 B052792 2-Hydroxy-4-oxopentanoic acid CAS No. 54031-97-9

2-Hydroxy-4-oxopentanoic acid

Cat. No. B052792
CAS RN: 54031-97-9
M. Wt: 132.11 g/mol
InChI Key: QTSNVMMGKAPSRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Hydroxy-4-oxopentanoic acid and its derivatives can be synthesized through various methods. For instance, optical 2-benzyl-5-hydroxy-4-oxopentanoic acids have been synthesized and evaluated for inhibitory activity against carboxypeptidase A, highlighting their potential in biochemical applications (Wang et al., 2010). Moreover, direct asymmetric hydrogenation has been employed to achieve 2-hydroxy-4-arylbutanoic acids, demonstrating a method for obtaining enantiomerically enriched products (Zhu et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-hydroxy-4-oxopentanoic acid derivatives has been studied extensively. Crystallographic analyses reveal how resonance-assisted hydrogen bonds between oxime and carboxyl groups influence the structure of related compounds, offering insights into the molecular configurations of keto-carboxylic acids (Maurin et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of 2-hydroxy-4-oxopentanoic acid is characterized by its involvement in various reactions, such as the synthesis of 5-amino-4-oxopentanoic acid hydrochloride from levulinic acid, showcasing the compound's versatility in organic synthesis (Yuan, 2006). Additionally, its role in the mass spectrometric characterization and the study of gas-phase ion fragmentation mechanisms provides valuable information on its stability and decomposition pathways (Kanawati et al., 2008).

Physical Properties Analysis

The physical properties of 2-hydroxy-4-oxopentanoic acid derivatives, such as their crystal structures and thermal stability, have been a subject of research. For example, the crystal structure of levulinic acid, a closely related compound, has been determined, offering insights into the intermolecular interactions and stability of similar compounds (Hachuła et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-hydroxy-4-oxopentanoic acid, including its reactivity and interaction with other molecules, have been explored through studies on the synthesis and characterization of related compounds. Investigations into the resonance-assisted hydrogen bonds and their impact on the chemical behavior of keto-carboxylic acids provide a deeper understanding of the compound's chemical properties (Maurin et al., 1995).

Scientific Research Applications

  • Crystal Structure and Hydrogen Bonding : Levulinic acid is close to planar and interacts via hydrogen bonds in crystal form, forming C(7) chains along a specific axis. This property is significant in crystallography and molecular interaction studies (Hachuła et al., 2013).

  • Inhibitory Activity Against Carboxypeptidase A : Derivatives of 2-Hydroxy-4-oxopentanoic acid, specifically 2-benzyl-5-hydroxy-4-oxopentanoic acid and its enantiomers, have been synthesized and shown to inhibit carboxypeptidase A, an enzyme crucial in protein metabolism. The study provides insights into enzyme inhibition and potential therapeutic applications (Wang et al., 2010).

  • Mass Spectrometry Characterization and Fragmentation Mechanisms : 4-Oxopentanoic acid's fragmentation pathways were elucidated using collision-induced dissociation experiments and density functional theory, contributing to our understanding of small organic compound behavior in mass spectrometry (Kanawati et al., 2008).

  • Synthesis of Functionalized Pyroglutamic Acids : A study described a general procedure to access 3-hydroxy-4-oxopentanoic acid derivatives, highlighting its use in synthesizing functionalized pyroglutamic acids. This study is relevant in organic chemistry and pharmaceutical synthesis (Gilley et al., 2008).

  • Alkylation of Pyruvate Kinase : 5-Chloro-4-oxopentanoic acid has been used to modify pyruvate kinase, revealing insights into the enzyme's structure and function, which is important in biochemistry and enzymology (Chalkley & Bloxham, 1976).

  • Metabolism in Pancreatic Islets : The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets has been studied, providing insights into metabolic processes in islet cells (Hutton et al., 1979).

  • Asymmetric Hydrogenation : Research on the asymmetric hydrogenation of certain acids to produce 2-hydroxy-4-arylbutanoic acids using a Ru catalyst has implications in synthetic organic chemistry and the production of pharmaceutical intermediates (Zhu et al., 2010).

  • Hydrogen Bonds in Oxime Structures : The crystal structures of oximes derived from 2-oxopentanoic acid have been analyzed, which is significant in structural chemistry and the study of molecular interactions (Maurin et al., 1995).

  • Synthesis of Naphthoic Acid Derivatives : The oxidation of 5-aryl-3-oxopentanoic acid esters or amines has been used to develop a new synthesis method for substituted 2-hydroxy-1-naphthoic acid esters and amides, important in organic synthesis (Citterio et al., 1990).

  • Enzymatic Processes in Bacterial Degradation : Stereospecific enzymes in the degradation of aromatic compounds by bacteria have been studied, providing insights into microbial catabolism and potential applications in bioremediation and bioengineering (Collinsworth et al., 1973).

properties

IUPAC Name

2-hydroxy-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSNVMMGKAPSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435556
Record name 2-Hydroxy-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxy-4-oxopentanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040531
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Hydroxy-4-oxopentanoic acid

CAS RN

54031-97-9
Record name 2-Hydroxy-4-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54031-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-oxopentanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040531
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181 °C
Record name 2-Hydroxy-4-oxopentanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040531
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Kaszowska, W Jachymek, J Lukasiewicz… - Carbohydrate …, 2013 - Elsevier
… of the selected protons of α-d-Lenose residue combined with MM2 calculations allowed for determination of the absolute configuration of the 2-hydroxy-4-oxopentanoic acid part of …
Number of citations: 14 www.sciencedirect.com
CH Sasikala, CV Ramana, PR Rao - Biotechnology progress, 1994 - Wiley Online Library
5‐Aminolevulinic acid (ALA), an intermediate of the biological tetrapyrrole synthesis, can be used as a photodynamic herbicide/insecticide. Among the various microorganisms capable …
Number of citations: 120 aiche.onlinelibrary.wiley.com
SN Osipov, T Lange, P Tsouker, J Spengler… - …, 2004 - thieme-connect.com
Starting from (S)-aspartic,(S)-malic,(S)-citramalic and (S, R)-thiomalic acid, new types of 4, 4-difluoro-substituted α-amino-, α-hydroxy-and α-mercaptopentanoic acids have been …
Number of citations: 11 www.thieme-connect.com
FJN Moles, G Guillena, C Nájera… - Synthesis, 2015 - thieme-connect.com
N-Tosyl-(S a )-binam-l-prolinamide is an efficient catalyst for the aqueous aldol reaction between ketones and glyoxylic acid, as the monohydrate or as an aqueous solution, or a 50% …
Number of citations: 5 www.thieme-connect.com
BJ Coffin, CNC Drey - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary The dihydroxyalkanecarboxylic acids have the general formula, C n H 2n O 4 , where the first member of the series is HOCH 2 . CH(OH) . CO 2 H, known as glyceric …
Number of citations: 2 www.sciencedirect.com
KA Coskun, BY Kıyak, KU Cifci… - Current …, 2023 - ingentaconnect.com
Non-coding RNAs have a role in gene regulation and cellular metabolism control. Metabolism produces metabolites which are small molecules formed during the metabolic process. So …
Number of citations: 1 www.ingentaconnect.com
E Zügner - unipub.uni-graz.at
Metabolite sind als biologische Zwischenprodukte biochemischer Reaktionen essentiell für die lebende Zelle, da sie aktive Stoffwechselwege verbinden. Metabolit-Levels geben einen …
Number of citations: 2 unipub.uni-graz.at
FJ Navarro Moles, G Guillena, C Nájera… - 2015 - rua.ua.es
N-Tosyl-(S a)-binam-l-prolinamide is an efficient catalyst for the aqueous aldol reaction between ketones and glyoxylic acid, as the monohydrate or as an aqueous solution, or a 50% …
Number of citations: 3 rua.ua.es

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